molecular formula C15H18O5 B1624304 Diethyl 2-(2-phenylacetyl)propanedioate CAS No. 20320-59-6

Diethyl 2-(2-phenylacetyl)propanedioate

Cat. No.: B1624304
CAS No.: 20320-59-6
M. Wt: 278.3 g/mol
InChI Key: ZASPDQDIPTZTQQ-UHFFFAOYSA-N
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Description

Diethyl 2-(2-phenylacetyl)propanedioate, also known as diethyl (phenylacetyl)malonate, is an organic compound with the molecular formula C15H18O5. It is a diester of malonic acid, featuring a malonate core with a phenylacetyl group attached to one of the methylene carbons and two ethyl ester groups. This compound is typically found as a crystalline solid and is sparingly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diethyl 2-(2-phenylacetyl)propanedioate involves the reaction of diethyl phthalate and sodium metal co-steamed with anhydrous ethanol. This mixture is added dropwise to a combination of diethyl malonate, carbon tetrachloride, and magnesium. The reaction is initiated by heating and controlling the temperature to ensure a smooth reaction. Anhydrous ether is then added, and the mixture is heated for one hour. The ether solution of phenylacetyl chloride is added slowly to avoid an intense reaction. After completion, the mixture is cooled, water is added, and the oil layer is separated. The ether is evaporated under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production follows a similar synthetic route but on a larger scale, ensuring precise control of reaction conditions to maximize yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis under acidic or basic conditions, leading to the formation of malonic acid derivatives.

    Ester Exchange: This compound can react with other alcohols to form different esters. .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 2-(2-phenylacetyl)propanedioate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and anticonvulsants. In the agrochemical sector, it is used as a precursor for herbicides and pesticides. Its ability to undergo diverse chemical reactions makes it valuable in drug design and development, as well as in the synthesis of bioactive molecules .

Mechanism of Action

The mechanism of action of diethyl 2-(2-phenylacetyl)propanedioate involves its ability to participate in nucleophilic addition reactions due to the presence of ester and ketone functional groups. The phenylacetyl group can stabilize negative charges through resonance, making it an excellent candidate for various organic transformations. The compound’s reactivity is primarily driven by the carbonyl groups in the ester moieties, which can engage in nucleophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: Diethyl 2-(2-phenylacetyl)propanedioate is unique due to the combination of its malonate core and phenylacetyl group, which provides multiple reactive sites and enhances its versatility in organic synthesis. The presence of both ester and ketone functional groups allows for a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

diethyl 2-(2-phenylacetyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-3-19-14(17)13(15(18)20-4-2)12(16)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASPDQDIPTZTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447383
Record name Diethyl (phenylacetyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20320-59-6
Record name Diethyl (phenylacetyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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